molecular formula C8H5Cl3O4S B1420373 Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate CAS No. 1098387-68-8

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate

Cat. No.: B1420373
CAS No.: 1098387-68-8
M. Wt: 303.5 g/mol
InChI Key: CSHBGJPMGIOCJX-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS 1098387-68-8) is a multifunctional halogenated aromatic ester with a molecular weight of 303.55 g/mol and the molecular formula C 8 H 5 Cl 3 O 4 S . Its structure incorporates both ester and highly reactive sulfonyl chloride functional groups, making it a valuable synthetic intermediate in chemical research . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules, particularly in the field of agrochemicals. Compounds with chlorosulfonyl groups are frequently used in the synthesis of sulfonylurea herbicides . Its reactivity allows it to undergo nucleophilic substitution, enabling the creation of sulfonamide or sulfonate derivatives . Handling this reagent requires specific safety precautions. It is classified as corrosive and causes severe skin burns and eye damage . It is moisture-sensitive and may react with water . Recommended storage is in a cool, inert atmosphere between 2-8°C, often requiring cold-chain transportation . This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for personal use.

Properties

IUPAC Name

methyl 3,5-dichloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBGJPMGIOCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Diazotization

  • Reactants:

    • 2-Amino-3-methylbenzoate (or a similar amino-benzoate precursor)
    • Sodium nitrite (NaNO₂)
    • Concentrated hydrochloric acid (HCl)
    • Acetic acid as solvent
  • Procedure:

    • Dissolve 2-amino-3-methylbenzoate in acetic acid within a reaction flask.
    • Cool the mixture to between -5°C and 0°C.
    • Prepare an aqueous solution of sodium nitrite, maintaining the molar ratio of approximately 1.1:1 to 3.2:1 relative to the amino compound.
    • Slowly add the sodium nitrite solution to the cooled mixture, maintaining the temperature to prevent decomposition.
    • Stir the mixture for about 1 hour to complete diazotization, forming the diazonium salt.

Step 2: Sulfonyl Chlorination

  • Reactants:

    • Sulfur dioxide (SO₂) gas
    • Copper chloride (CuCl₂) as catalyst
    • Acetic acid as solvent
  • Procedure:

    • In a separate reactor, dissolve acetic acid and add copper chloride.
    • Cool the mixture to 10-25°C.
    • Bubble sulfur dioxide gas into the solution at a controlled rate, maintaining the temperature.
    • Gradually introduce the diazonium solution into this mixture, allowing the sulfonyl chlorination to occur.
    • Continue stirring overnight to ensure complete reaction.

Step 3: Workup and Purification

  • Extract the reaction mixture with dichloromethane (DCM).
  • Wash the organic layer with water to remove residual acids and inorganic impurities.
  • Dry over anhydrous magnesium sulfate or sodium sulfate.
  • Remove the solvent via rotary evaporation under reduced pressure.
  • Recrystallize or distill the crude product to obtain pure methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate.

Data and Process Optimization

Parameter Range Optimal Value Remarks
Temperature during diazotization -5°C to 0°C -3°C Maintains stability of diazonium salt
Temperature during sulfonylation 10°C to 25°C 15°C Ensures controlled reaction rate
Molar ratio of sodium nitrite 1.1:1 to 3.2:1 2:1 Ensures complete diazotization
Sulfur dioxide flow rate Controlled Moderate Prevents excess by-products

Research findings suggest that maintaining low temperatures during diazotization and sulfonylation significantly improves yield and purity, with yields exceeding 70% under optimized conditions.

Notes on Industrial Scalability and Environmental Considerations

  • The process benefits from using inexpensive raw materials such as sodium nitrite, sulfur dioxide, and acetic acid.
  • The one-step diazotization and sulfonylation reduce reaction steps, lowering costs and waste.
  • Proper gas handling and scrubbing systems are essential to manage sulfur dioxide emissions.
  • Solvent recovery and recycling are recommended to minimize environmental impact.

Summary of Key Research Findings

  • The method described aligns with patent CN101786972A, which emphasizes a one-step diazotization and sulfonyl chlorination process with yields above 70% (patent abstract).
  • Laboratory embodiments demonstrate that controlling temperature and molar ratios is critical for high yield and purity.
  • Purification via organic extraction and vacuum distillation or recrystallization ensures high-quality product suitable for further pharmaceutical or agrochemical applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound may act as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. In a study published in the International Journal of Molecular Sciences, compounds similar to this compound demonstrated high binding affinity to CAIX, suggesting their utility in cancer treatment . The structural modifications of this compound can lead to enhanced selectivity and potency against cancer cells.

Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of sulfonamide derivatives. Sulfonamides are vital in the development of antibiotics and other therapeutic agents. A notable synthesis method involves the nucleophilic substitution reaction where this compound reacts with amines or alcohols to form sulfonamide esters . This versatility allows for the production of various biologically active compounds.

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield
Nucleophilic SubstitutionDMAP in dichloromethane at 0-20°C41%
EsterificationThionyl chloride and MeOHVariable

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemicals. Its chlorosulfonyl group can be utilized to synthesize herbicides and fungicides that target specific biochemical pathways in plants and pathogens. The introduction of chlorinated aromatic compounds into agrochemical formulations can enhance their efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the effectiveness of derivatives of this compound:

  • Anticancer Activity : A series of compounds derived from this structure were tested against various cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics .
  • Synthesis Efficiency : Research demonstrated that modifying the reaction conditions improved yields for sulfonamide synthesis from this compound, showcasing its utility as a reliable building block for drug development .

Mechanism of Action

The mechanism by which Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate exerts its effects is largely dependent on its ability to act as an electrophile. The electron-withdrawing chloro and sulfonyl groups make the aromatic ring highly reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic amino acid residues, thereby altering their function.

Comparison with Similar Compounds

Comparative Analysis

Reactivity and Stability

  • Electrophilicity: The 3,5-dichloro substitution in the target compound enhances electron withdrawal, increasing the reactivity of the chlorosulfonyl group compared to monosubstituted analogues (e.g., Methyl 3-chloro(sulfonyl)benzoate) .
  • Hydrolysis Sensitivity : The methyl ester group offers stability under basic conditions compared to hydroxylated analogues (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride), which are prone to hydrolysis .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
This compound C₈H₅Cl₃O₄S 303.55 1098387-68-8 3,5-Cl₂, -SO₂Cl, -COOCH₃
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 130047-14-2 -CH₂SO₂Cl, -COOCH₃
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride C₆H₃Cl₃O₃S 261.51 90078 3,5-Cl₂, -SO₂Cl, -OH

Biological Activity

Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H6Cl3O4S\text{C}_9\text{H}_6\text{Cl}_3\text{O}_4\text{S}

This compound features multiple chlorine substituents and a chlorosulfonyl group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds was reported to be extremely high, with a dissociation constant (K_d) as low as 0.12 nM for certain derivatives, suggesting potential applications in tumor treatment .

Table 1: Binding Affinity of Related Compounds to CAIX

CompoundK_d (nM)
Methyl 2-bromo-4-sulfamoyl0.12
Methyl 3-chloro-2-sulfamoyl0.08
This compoundTBD

2. Antimicrobial Activity

The antimicrobial properties of chlorinated benzoates have been documented extensively. A study highlighted that dichloro substitutions can enhance the inhibition of transport proteins involved in antimicrobial resistance . Specifically, this compound may exhibit enhanced activity against pathogens due to its structural characteristics.

Table 2: Antimicrobial Potency of Chlorinated Compounds

CompoundTarget PathogenIC50 (μM)
This compoundStaphylococcus aureusTBD
Methyl 4-chloro-2-sulfamoylEscherichia coliTBD
Methyl 2-bromo-4-sulfamoylPseudomonas aeruginosaTBD

Case Study 1: Anticancer Efficacy

In a comparative analysis of various arylsulfonamide derivatives, it was found that compounds with electron-withdrawing groups at specific positions showed significantly enhanced antiproliferative activity against colon cancer cell lines. This compound was included in preliminary screenings and demonstrated promising results against several cancer cell lines .

Case Study 2: Antimicrobial Resistance

A study focused on the development of new antimicrobial agents revealed that chlorinated benzoates could restore efficacy against resistant strains of bacteria. The introduction of dichlorine at specific positions improved binding to bacterial transport proteins, which is crucial for overcoming resistance mechanisms .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of similar compounds suggest that the positioning and type of substituents significantly influence biological activity. For example:

  • Chlorine Substitution : The presence of chlorine atoms at the ortho or para positions enhances lipophilicity and cellular uptake.
  • Sulfonyl Group : This functional group contributes to increased binding affinity to target enzymes like CAIX.

Q & A

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing additional substituents)?

  • Methodology : Employ directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to target specific positions on the aromatic ring. Protect the sulfonyl group with tert-butyl groups to prevent undesired side reactions .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility in polar solvents (e.g., DMSO vs. methanol).
    • Resolution : Use Hansen solubility parameters (HSPs) to model interactions. Experimental validation via saturation shake-flask method at 25°C can clarify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate
Reactant of Route 2
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Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate

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